1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea
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Overview
Description
1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea is an organic compound that features a brominated phenyl group, a pyridine ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 2-bromo-4-methylphenyl isothiocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced forms.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the brominated phenyl and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the pyridine and thiourea moieties.
2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a brominated phenyl group but differs in the functional groups attached.
2-Bromo-4’-methylpropiophenone: Another brominated phenyl compound with different functional groups.
Uniqueness
1-(2-Bromo-4-methylphenyl)-3-pyridin-3-ylthiourea is unique due to the combination of its brominated phenyl group, pyridine ring, and thiourea moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-pyridin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-9-4-5-12(11(14)7-9)17-13(18)16-10-3-2-6-15-8-10/h2-8H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLDALCJZFMQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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